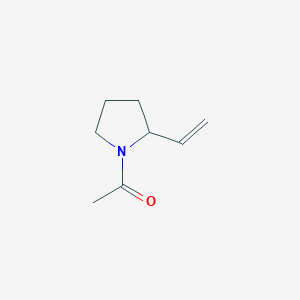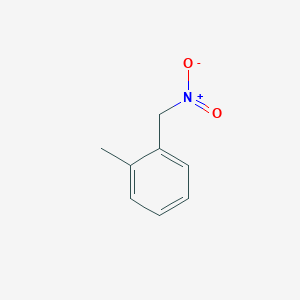
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to improve yield and purity. Factors such as reaction time, temperature, solvent choice, and catalyst use are carefully controlled. An improved procedure suitable for industrial production involves using 1,2-dichloroethane as a solvent, triphenylphosphine as a reducing agent, and triethylamine as a catalyst. This method has been reported to achieve high yields and purity .
化学反応の分析
Types of Reactions: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenol derivatives
特性
分子式 |
C8H8ClN3OS |
|---|---|
分子量 |
229.69 g/mol |
IUPAC名 |
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C8H7N3OS.ClH/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5;/h1-4,12H,(H2,9,10,11);1H |
InChIキー |
CPZPABLUSCVFLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=NSC(=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)




![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)

![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
